Product packaging for 1-Fluoro-4-nitrobenzene-13C6(Cat. No.:CAS No. 1958100-79-2)

1-Fluoro-4-nitrobenzene-13C6

Cat. No.: B1433443
CAS No.: 1958100-79-2
M. Wt: 147.056 g/mol
InChI Key: WFQDTOYDVUWQMS-IDEBNGHGSA-N
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Description

Paradigmatic Role of Stable Isotope Tracers in Mechanistic Elucidation

Stable isotope tracers have become indispensable in the quest to understand the precise sequence of events that constitute a chemical reaction or a metabolic pathway. Current time information in Bangalore, IN. By strategically placing a "heavy" atom, such as Carbon-13 (¹³C), Deuterium (²H), or Nitrogen-15 (¹⁵N), within a molecule, researchers can follow the labeled atom's fate without altering the chemical properties of the compound. thermofisher.com This technique is foundational to mechanistic elucidation, allowing for the detailed study of reaction kinetics and the identification of transient intermediates. Current time information in Bangalore, IN.

The use of these labeled compounds, in conjunction with analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, enables the precise tracking of molecular transformations. For example, the presence of a ¹³C label can help differentiate between proposed reaction mechanisms by revealing which chemical bonds are broken and formed. This approach is critical in fields ranging from drug metabolism, where it helps identify and quantify metabolites, to environmental science, for tracing the fate of pollutants. tandfonline.comsmolecule.com

Foundational Principles of Carbon-13 Enrichment in Molecular Studies

Carbon, the backbone of organic chemistry, naturally exists as a mixture of isotopes, primarily the abundant Carbon-12 (¹²C) and the much rarer Carbon-13 (¹³C), which accounts for about 1.1% of all natural carbon. d-nb.info Carbon-13 enrichment is the process of synthesizing molecules where the percentage of ¹³C at specific or all carbon positions is significantly increased above this natural abundance. smolecule.com

The key principle behind the utility of ¹³C enrichment lies in its distinct physical properties. The ¹³C nucleus possesses a nuclear spin of ½, making it NMR-active, unlike the spin-0 ¹²C nucleus. d-nb.info This property allows for the use of ¹³C-NMR spectroscopy to probe the structure and environment of carbon atoms within a molecule. nih.gov Furthermore, the mass of ¹³C is one atomic mass unit greater than ¹²C. This mass difference is readily detectable by mass spectrometry, which separates ions based on their mass-to-charge ratio. d-nb.info In a mass spectrum, a ¹³C-enriched compound will exhibit a molecular ion peak at a higher mass compared to its unlabeled counterpart, allowing for its unambiguous identification and quantification even in complex mixtures.

The synthesis of ¹³C-enriched compounds often starts with a simple, commercially available labeled precursor, such as [¹³C₆]-benzene. smolecule.com This starting material is then carried through a series of chemical reactions to build the desired complex molecule, ensuring the ¹³C label is retained in the final product's core structure. smolecule.com

Research Significance of 1-Fluoro-4-nitrobenzene-13C6 as a Probing Agent and Synthetic Intermediate

1-Fluoro-4-nitrobenzene-¹³C₆ is a stable isotope-labeled aromatic compound with significant potential as both a probing agent and a versatile synthetic intermediate. Its chemical structure, featuring a fluorine atom and a nitro group on a fully ¹³C-labeled benzene (B151609) ring, makes it highly valuable for specific research applications. The unlabeled form, 1-fluoro-4-nitrobenzene (B44160), is a well-known substrate for nucleophilic aromatic substitution (SₙAr) reactions, where the electron-withdrawing nitro group activates the fluorine atom for displacement by a nucleophile. researchgate.net

The incorporation of the ¹³C₆ core provides a powerful tool for mechanistic and analytical studies. When used in reactions, the labeled ring allows researchers to track the carbon skeleton of the molecule using mass spectrometry or ¹³C NMR, providing definitive evidence of its incorporation into a final product and helping to elucidate reaction pathways. smolecule.com

A prime example of its utility is in the synthesis of complex, isotopically labeled biomolecules for structural biology studies. Research has demonstrated the use of 4-fluoronitrobenzene-¹³C₆ as a key starting material in the multi-step synthesis of 5-fluoroanthranilic acid-(phenyl-¹³C₆). nih.gov This labeled anthranilic acid derivative serves as a biosynthetic precursor for the production of 5-fluoro-(phenyl-¹³C₆)-L-tryptophan, an NMR reporter. nih.govrsc.org This labeled tryptophan analog was then incorporated into the enzyme fluoroacetate (B1212596) dehalogenase, enabling detailed structural and dynamic studies using advanced ¹⁹F-¹³C NMR spectroscopy techniques. nih.govrsc.org This application underscores the role of 1-Fluoro-4-nitrobenzene-¹³C₆ as a crucial intermediate for accessing sophisticated molecular probes.

While direct studies using 1-Fluoro-4-nitrobenzene-¹³C₆ as an internal standard are not widely documented, related ¹³C₆-labeled compounds are frequently used for this purpose in quantitative mass spectrometry. nih.gov The complete labeling of the aromatic ring ensures that the internal standard has nearly identical chemical and physical properties to the analyte being measured, but is distinguishable by its mass, leading to more accurate and reliable quantification in complex biological or environmental samples. nih.gov

Interactive Data Tables

Below are tables summarizing the key properties of the unlabeled compound and the applications of related isotopically labeled nitroaromatic compounds.

Table 1: Physicochemical Properties of 1-Fluoro-4-nitrobenzene

PropertyValue
CAS Number 350-46-9
Molecular Formula C₆H₄FNO₂
Molecular Weight 141.10 g/mol
Appearance Clear, yellow liquid or solid
Boiling Point 205 °C
Melting Point 21 °C
Density 1.33 g/mL at 25 °C
Data sourced from PubChem and commercial suppliers. nih.govbldpharm.com

Table 2: Applications of ¹³C₆-Labeled Nitroaromatic Compounds in Research

CompoundApplication AreaResearch Utility
Nitrobenzene-¹³C₆ Environmental ScienceUsed to study the degradation of nitrobenzene (B124822) in water via catalytic ozonation. smolecule.com
Nitrobenzene-¹³C₆ Industrial ChemistryServes as a tracer in the hydrogenation of nitrobenzene to produce aniline (B41778) and its derivatives. smolecule.com
¹³C₆-3-Nitrophenylhydrazine Mechanistic StudiesAllows for the elucidation of the Fischer indole (B1671886) synthesis pathway by tracking the labeled ring via MS/MS fragmentation.
¹³C₆-3-Nitrophenylhydrazine Analytical ChemistryActs as an internal standard for the quantification of carbonyl compounds in metabolomics using LC-MS/MS.
[¹³C₆]-Phenethylamine Derivatives Forensic & Health SciencesSynthesized from [¹³C₆]-phenol, these compounds are used as internal standards for the accurate quantification of narcotics in biological samples. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4FNO2 B1433443 1-Fluoro-4-nitrobenzene-13C6 CAS No. 1958100-79-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-4-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQDTOYDVUWQMS-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.056 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1958100-79-2
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1958100-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Advanced Synthetic Methodologies for Isotopic Incorporation into 1 Fluoro 4 Nitrobenzene 13c6

Strategies for Regiospecific Carbon-13 Labeling of the Aromatic Ring

The foundational step in synthesizing 1-Fluoro-4-nitrobenzene-13C6 is the acquisition or synthesis of a benzene (B151609) ring uniformly labeled with carbon-13 (Benzene-13C6). This precursor is paramount for ensuring that the final product has the desired isotopic enrichment.

Isotopic Precursor Synthesis from Benzene-13C6 Derivatives

The primary route to this compound begins with Benzene-13C6. This isotopically enriched starting material is commercially available from various suppliers who specialize in stable isotope-labeled compounds. The synthesis of Benzene-13C6 itself is a complex process, often involving the cyclotrimerization of acetylene-13C2, which in turn is prepared from barium carbonate-13C.

Once Benzene-13C6 is obtained, the subsequent synthetic steps involve the introduction of the fluoro and nitro groups onto the aromatic ring. The order of these introductions can be varied, each with its own set of advantages and challenges regarding regioselectivity and reaction yield.

Controlled Fluorination Techniques for Aromatic Systems

Introducing a fluorine atom onto the labeled benzene ring can be achieved through several methods. One common approach is electrophilic fluorination of Benzene-13C6. Reagents such as Selectfluor® (F-TEDA-BF4) are often employed for this purpose. However, controlling the regioselectivity to favor the formation of Fluorobenzene-13C6 can be challenging, and mixtures of fluorinated products may be obtained.

Alternatively, a more controlled route involves the use of a pre-functionalized labeled benzene derivative. For instance, the synthesis can start from a labeled aniline (B41778) derivative, which can be converted to a diazonium salt and subsequently subjected to the Balz-Schiemann reaction (using HBF4 followed by heating) or by using other sources of fluoride (B91410) ion to yield Fluorobenzene-13C6.

Another powerful technique is nucleophilic aromatic substitution (SNAr) on a suitably activated precursor. For example, starting with a labeled chloronitrobenzene or other halonitrobenzene allows for the displacement of the halide with fluoride using a fluoride salt like potassium fluoride (KF). google.com This reaction is often carried out in a polar aprotic solvent at elevated temperatures. google.com The presence of the electron-withdrawing nitro group facilitates this substitution.

Directed Nitration Protocols for Labeled Benzenoid Compounds

The introduction of the nitro group is typically achieved through electrophilic aromatic substitution. The nitration of Fluorobenzene-13C6 is a common and effective method. A mixture of concentrated nitric acid and sulfuric acid is the standard nitrating agent. smolecule.com

The fluorine atom is an ortho-, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it on the benzene ring. Due to steric hindrance at the ortho positions, the para-substituted product, this compound, is generally the major product. stackexchange.comsciencemadness.org The strong inductive effect of fluorine deactivates the ring towards electrophilic substitution, but the mesomeric effect directs the substitution to the ortho and para positions. stackexchange.com The reaction of fluorobenzene (B45895) is notably faster than that of other halobenzenes in electrophilic aromatic substitutions. acs.org

Alternatively, if starting with Nitrobenzene-13C6, fluorination would be the subsequent step. smolecule.com However, the nitro group is a meta-director and strongly deactivating, making direct fluorination challenging and less regioselective for the desired para-isomer. Therefore, the nitration of Fluorobenzene-13C6 is the more synthetically viable route.

Optimization of Reaction Conditions for Isotopic Purity and Yield

Reaction StepKey Parameters for OptimizationTypical ConditionsExpected Outcome
Nitration of Fluorobenzene-13C6 Temperature, Reaction Time, Acid ConcentrationConcentrated HNO3/H2SO4, 0-25°CHigh yield of the para-isomer, minimization of dinitrated byproducts.
Purification Recrystallization, ChromatographyEthanol/water mixtures, Silica gel column chromatographyHigh chemical and isotopic purity of the final product.

Careful control of the reaction temperature during nitration is crucial to prevent over-nitration and the formation of undesired isomers. The use of highly pure starting materials, including the labeled precursor and reagents, is essential to ensure the isotopic integrity of the final product. Purification techniques such as recrystallization and column chromatography are employed to isolate the this compound from any remaining starting materials, isomers (e.g., 1-fluoro-2-nitrobenzene-13C6), and byproducts. The purity is typically confirmed by analytical techniques like NMR spectroscopy and mass spectrometry.

Methodologies for Derivatization of this compound into Complex Isotope-Labeled Molecules

This compound is a valuable intermediate for the synthesis of more complex isotopically labeled molecules, particularly those containing a 4-nitrophenyl-13C6 or 4-aminophenyl-13C6 moiety.

The fluorine atom in this compound is highly activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effect of the para-nitro group. This allows for the facile introduction of various nucleophiles, such as amines, alcohols, and thiols, to displace the fluoride and form a new carbon-nucleophile bond.

For example, reaction with an amine (R-NH2) yields N-substituted-4-nitroaniline-13C6 derivatives. Subsequent reduction of the nitro group to an amine provides access to a wide range of 1,4-disubstituted benzene-13C6 compounds. This strategy is widely used in the synthesis of labeled drugs and biologically active molecules for use in metabolic studies and as internal standards in quantitative mass spectrometry. ethernet.edu.et The derivatization with reagents like 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB), a related compound, is a classic method for labeling amino acids. researchgate.net

Derivative ClassSynthetic TransformationReagents/ConditionsApplication of Labeled Product
N-Aryl ethers-13C6 Nucleophilic Aromatic SubstitutionPhenols, base (e.g., K2CO3), polar aprotic solvent (e.g., DMF)Tracers in metabolic studies, building blocks for complex molecules.
N-Aryl amines-13C6 Nucleophilic Aromatic SubstitutionPrimary/Secondary amines, polar aprotic solventSynthesis of labeled pharmaceuticals, probes for biological interactions.
4-Aminophenyl-13C6 derivatives Reduction of the nitro groupH2/Pd/C, SnCl2/HCl, NaBH4Precursors for a wide array of functionalized labeled anilines.

The ability to introduce the isotopic label into the core of a molecule, rather than at a peripheral position, is a significant advantage as it makes the label less susceptible to metabolic cleavage. acs.org This ensures that the isotopic signature is retained throughout biological processes, providing more accurate and reliable data in tracer studies.

Comprehensive Spectroscopic Characterization Utilizing Carbon 13 Enrichment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for elucidating the structure of organic molecules. For 1-Fluoro-4-nitrobenzene-¹³C₆, the presence of NMR-active nuclei such as ¹³C, ¹⁹F, and ¹H enables a multi-faceted analysis of its chemical environment.

High-Resolution ¹³C NMR Spectroscopic Analysis of Chemical Shifts and Coupling Constants (e.g., ¹JCF, nJCC)

The ¹³C NMR spectrum of 1-Fluoro-4-nitrobenzene-¹³C₆ provides precise information about the electronic environment of each carbon atom in the aromatic ring. Due to the complete ¹³C labeling, the spectrum exhibits complex signal splittings arising from one-bond and long-range carbon-carbon coupling constants (¹JCC and nJCC), which are not observable in the unlabeled compound. researchgate.nethuji.ac.il

The chemical shifts are influenced by the electronegativity of the fluorine and nitro group substituents. The carbon atom directly attached to the fluorine (C1) experiences a significant downfield shift due to the inductive effect and shows a large one-bond coupling to fluorine (¹JCF). Conversely, the carbon atom bonded to the nitro group (C4) is also shifted downfield. The remaining carbon atoms (C2, C3, C5, C6) resonate at intermediate chemical shifts.

The full isotopic labeling allows for the direct measurement of ¹³C-¹³C coupling constants across the benzene (B151609) ring, providing valuable data on the electronic structure and bonding within the molecule.

Table 1: Estimated ¹³C NMR Data for 1-Fluoro-4-nitrobenzene-¹³C₆

Carbon Atom Estimated Chemical Shift (δ, ppm) Expected ¹JCF (Hz) Expected nJCC (Hz)
C1 ~165 ~250 ¹J(C1-C2), ¹J(C1-C6): ~55-60
C2, C6 ~117 ²J(C2-F): ~20-25 ¹J(C2-C1), ¹J(C2-C3): ~55-60; ²J(C2-C4), ²J(C2-C6): ~1-3
C3, C5 ~126 ³J(C3-F): ~8-10 ¹J(C3-C2), ¹J(C3-C4): ~55-60; ²J(C3-C5): ~7-10

Note: Chemical shifts are estimated based on data for the unlabeled compound and coupling constants are typical values for substituted benzene derivatives. acs.orgspectrabase.comchemicalbook.com

Advanced ¹⁹F NMR Spectroscopy for Fluorine-Containing Aromatic Systems

With a natural abundance of 100% and high sensitivity, ¹⁹F NMR is a powerful tool for studying fluorinated compounds. wikipedia.org In 1-Fluoro-4-nitrobenzene-¹³C₆, the ¹⁹F NMR spectrum provides a direct probe of the electronic environment at the C-F bond. The spectrum, which is a singlet in the proton-decoupled spectrum of the unlabeled compound, becomes a complex multiplet due to couplings with all six ¹³C atoms of the ring.

The largest coupling observed is the one-bond ¹⁹F-¹³C coupling (¹JCF), which is typically around -250 Hz for fluorinated benzenes. rsc.org Additionally, two-bond (²JCF), three-bond (³JCF), and four-bond (⁴JCF) couplings are also resolved, providing a wealth of structural information.

Multidimensional Heteronuclear NMR Techniques (e.g., ¹⁹F-¹³C Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC)) for Structural and Dynamic Studies

Multidimensional NMR techniques are essential for unambiguously assigning the complex spectra of isotopically labeled molecules. For 1-Fluoro-4-nitrobenzene-¹³C₆, ¹⁹F-¹³C heteronuclear correlation experiments like HSQC and HMBC are particularly informative. rsc.orgresearchgate.net

An HMBC experiment, optimized for long-range couplings, can correlate the single ¹⁹F resonance with all six ¹³C atoms in the ring, confirming their connectivity. rsc.orgnih.gov An HSQC experiment can be tailored to observe one-bond or long-range ¹⁹F-¹³C correlations. These experiments are crucial for the definitive assignment of each carbon resonance and for measuring the various nJFC coupling constants with high precision. researchgate.net

Investigation of Isotope Effects on Nuclear Shielding and Spin-Spin Coupling

The substitution of ¹²C with ¹³C induces small but measurable changes in the chemical shifts of nearby nuclei, an effect known as an isotope shift. In 1-Fluoro-4-nitrobenzene-¹³C₆, the ¹⁹F chemical shift will be slightly different from that in the unlabeled compound. blogspot.com This is due to the change in the vibrational energy levels of the molecule upon isotopic substitution, which in turn affects the electronic shielding of the fluorine nucleus. The one-bond ¹³C isotope effect on the ¹⁹F chemical shift is the most significant. blogspot.com These isotope effects can be precisely measured by comparing the ¹⁹F spectrum of the labeled compound with that of the unlabeled one or by using techniques like ¹⁹F, ¹³C HMBC. nih.govblogspot.com

Solid-State NMR Applications for Crystalline Forms

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of molecules in their crystalline or amorphous solid phases. For 1-Fluoro-4-nitrobenzene-¹³C₆, ssNMR can be used to determine the molecular conformation and packing in the solid state. Isotopic labeling is often essential for ssNMR studies to enhance sensitivity and enable the use of specific pulse sequences. sigmaaldrich.comnih.gov Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) and various recoupling experiments can be employed to measure anisotropic interactions like chemical shift anisotropy and dipolar couplings, which are averaged out in solution-state NMR.

Vibrational Spectroscopy (Infrared and Raman) Studies

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The substitution of all carbon atoms with ¹³C in 1-Fluoro-4-nitrobenzene-¹³C₆ leads to predictable shifts in the vibrational frequencies. Modes that involve significant carbon atom displacement, such as ring stretching and deformation modes, will shift to lower wavenumbers due to the increased reduced mass of the vibrating system.

For example, the characteristic aromatic ring stretching vibrations typically observed in the 1400-1600 cm⁻¹ region in the unlabeled compound are expected to shift to lower frequencies. Similarly, the C-F and C-N stretching vibrations will also be affected. The analysis of these isotopic shifts can aid in the precise assignment of vibrational modes and provide a more refined understanding of the molecular force field. google.com

Table 2: Comparison of Major Vibrational Bands for 1-Fluoro-4-nitrobenzene (B44160) and Expected Shifts for the ¹³C₆ Isotopologue

Vibrational Mode Typical Wavenumber (cm⁻¹) (Unlabeled) Expected Shift for ¹³C₆ Labeled (cm⁻¹)
Aromatic C-H Stretch 3100-3000 Minimal
Aromatic Ring Stretch ~1600, ~1500 -20 to -40
NO₂ Asymmetric Stretch ~1520 -15 to -25
NO₂ Symmetric Stretch ~1350 -15 to -25
C-F Stretch ~1250 -10 to -20
In-plane C-H Bend 1200-1000 -10 to -20

Note: Expected shifts are estimations based on the reduced mass effect.

Analysis of Isotopic Shifts in Fundamental Vibrational Modes

The substitution of ¹²C with ¹³C atoms in the benzene ring of 1-Fluoro-4-nitrobenzene leads to predictable yet informative shifts in its fundamental vibrational modes, as observed in infrared (IR) and Raman spectroscopy. These isotopic shifts are primarily a consequence of the increased reduced mass of the vibrating system, which, according to Hooke's law for a simple harmonic oscillator, results in a decrease in the vibrational frequency.

Key vibrational modes expected to be affected by ¹³C labeling include:

C-C Stretching Vibrations: The aromatic ring breathing and stretching modes, typically observed in the 1400-1600 cm⁻¹ region for the unlabeled compound, are expected to show a significant redshift (a shift to lower wavenumbers) in the ¹³C₆ isotopologue.

C-H Bending Vibrations: Both in-plane and out-of-plane C-H bending modes will be affected, as the carbon atom is the anchor for these vibrations.

C-N and C-F Stretching Vibrations: The stretching vibrations of the carbon-nitro and carbon-fluorine bonds will also experience a downward shift in frequency due to the increased mass of the attached carbon atom.

The magnitude of these shifts can be estimated using computational models. For example, DFT calculations on nitrobenzene (B124822) and its ¹³C₆ isotopomer have shown that the changes in vibrational coupling between the nitro group and the benzene ring upon isotopic substitution are well-modeled, reproducing the isotopic shifts in frequencies for the nitro vibrations. researchgate.net A similar approach for 1-Fluoro-4-nitrobenzene-¹³C₆ would provide precise predictions of its vibrational spectrum.

Table 1: Predicted Isotopic Shifts in Key Vibrational Modes of 1-Fluoro-4-nitrobenzene-¹³C₆

Vibrational ModeTypical Frequency (¹²C₆) (cm⁻¹)Predicted Shift in ¹³C₆Predicted Frequency (¹³C₆) (cm⁻¹)
Aromatic C=C Stretch1590-1610RedshiftLowered
Symmetric NO₂ Stretch1340-1360RedshiftLowered
C-F Stretch1200-1250RedshiftLowered
C-N Stretch840-860RedshiftLowered

Note: The predicted frequencies are qualitative and would require specific computational studies for precise values.

Correlation of Spectral Signatures with Molecular Structure and Conformation

The vibrational and nuclear magnetic resonance (NMR) spectra of 1-Fluoro-4-nitrobenzene-¹³C₆ are intrinsically linked to its molecular structure and conformation. The introduction of ¹³C nuclei throughout the benzene ring provides a powerful probe for detailed structural analysis.

In ¹³C NMR spectroscopy, the most apparent difference for the labeled compound is the significant enhancement of the carbon signals and the complex splitting patterns that arise from ¹³C-¹³C spin-spin coupling. For the unlabeled 1-Fluoro-4-nitrobenzene, the ¹³C NMR spectrum shows four distinct signals due to the molecule's symmetry. In the ¹³C₆ labeled compound, each carbon signal would theoretically be a multiplet due to coupling with its neighboring ¹³C atoms. The analysis of these coupling constants can provide valuable information about the bond lengths and angles within the aromatic ring.

The vibrational spectra (IR and Raman) also provide conformational insights. The positions and intensities of the bands are sensitive to the molecular symmetry and the electronic effects of the substituents. The electron-withdrawing nitro group and the electronegative fluorine atom influence the electron distribution within the benzene ring, which in turn affects the force constants of the various bonds and consequently their vibrational frequencies. By comparing the detailed vibrational spectra of the ¹³C₆ isotopologue with theoretical calculations, a precise correlation between the observed spectral features and the molecule's planar conformation and bond characteristics can be established.

Mass Spectrometry (MS) Applications

Mass spectrometry is a crucial technique for the analysis of isotopically labeled compounds, and 1-Fluoro-4-nitrobenzene-¹³C₆ is no exception. The six-mass-unit increase in its molecular weight is a definitive indicator of its isotopic enrichment.

High-Resolution Mass Spectrometry for Isotopic Purity and Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula and assessing the isotopic purity of 1-Fluoro-4-nitrobenzene-¹³C₆. The unlabeled compound has a monoisotopic mass of approximately 141.0226 u. The fully ¹³C-labeled isotopologue will have a monoisotopic mass of approximately 147.0427 u. HRMS can distinguish between these two masses with high accuracy, confirming the successful incorporation of the six ¹³C atoms.

Furthermore, HRMS can determine the level of isotopic enrichment by analyzing the relative intensities of the mass peaks corresponding to the fully labeled species and any partially labeled or unlabeled molecules present in the sample.

Isotope Ratio Mass Spectrometry (IRMS) for Quantitative Tracing

Isotope Ratio Mass Spectrometry (IRMS) is a highly sensitive technique used for determining the isotopic composition of a sample. In the context of 1-Fluoro-4-nitrobenzene-¹³C₆, IRMS can be employed in tracer studies to follow the metabolic or environmental fate of the compound. By introducing a known amount of the ¹³C-labeled compound into a system, its distribution and transformation can be monitored by measuring the ¹³C/¹²C ratio in various samples over time. This is particularly valuable in fields such as drug metabolism studies and environmental science.

Fragmentation Pathway Analysis of Labeled Intermediates

The mass spectrum of 1-Fluoro-4-nitrobenzene is characterized by several key fragment ions. The analysis of the mass spectrum of 1-Fluoro-4-nitrobenzene-¹³C₆ can provide unambiguous insights into its fragmentation pathways. The six-mass-unit shift in the molecular ion peak will also be observed in any fragment ions that retain the entire carbon skeleton.

For example, the loss of the nitro group (NO₂) is a common fragmentation pathway for nitroaromatic compounds. In the unlabeled compound, this would result in a fragment ion with a mass of m/z 95. In the ¹³C₆ labeled compound, the corresponding fragment would be observed at m/z 101, confirming that the carbon framework remains intact during this fragmentation step. By meticulously analyzing the mass shifts of all fragment ions, a detailed and verified fragmentation mechanism can be constructed.

Table 2: Predicted Mass-to-Charge Ratios (m/z) for Key Ions in the Mass Spectra of 1-Fluoro-4-nitrobenzene and its ¹³C₆ Isotopologue

IonUnlabeled (¹²C₆) m/zLabeled (¹³C₆) m/zMass Shift
[M]⁺141147+6
[M-NO₂]⁺95101+6
[M-NO]⁺111117+6
[C₆H₄F]⁺95101+6

Note: The m/z values are for the most abundant isotopes of the other elements.

Mechanistic Investigations and Reaction Dynamics of 1 Fluoro 4 Nitrobenzene 13c6

Isotope Tracing in Complex Chemical and Biological Systems

Elucidation of Biosynthetic and Metabolic Pathways Utilizing Labeled Precursors

The elucidation of metabolic pathways is a primary application of ¹³C-labeled compounds. nih.gov By introducing a labeled precursor like 1-Fluoro-4-nitrobenzene-¹³C₆ into a biological system, such as a microbial culture, scientists can track the transformation of the molecule. nih.gov Bacteria capable of utilizing nitroaromatic compounds as a source of carbon and energy are of significant interest. nih.gov The degradation of these compounds often begins with either the reduction of the nitro group or the oxygenation of the aromatic ring. nih.gov

In a hypothetical study, a bacterial strain known to degrade halogenated nitroaromatics could be cultured with 1-Fluoro-4-nitrobenzene-¹³C₆ as the sole carbon source. As the bacteria metabolize the compound, samples could be collected over time and analyzed. Using Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can identify metabolites that contain the ¹³C₆-labeled benzene (B151609) ring. The presence of a mass shift corresponding to the six ¹³C atoms (an increase of 6 Daltons compared to the unlabeled metabolite) confirms that the metabolite is derived from the provided precursor.

This technique allows for the unambiguous identification of the metabolic sequence. For instance, the initial product might be a ¹³C₆-labeled 4-fluoroaniline, indicating a reductive pathway, or a ¹³C₆-labeled fluorinated catechol, suggesting an oxidative pathway initiated by a dioxygenase enzyme. nih.govnih.gov By identifying the series of labeled intermediates, the entire metabolic pathway can be mapped from the parent compound to its eventual breakdown and incorporation into central metabolism.

Table 1: Illustrative Mass Spectrometry Data for Metabolite Identification This table represents hypothetical data from an experiment tracking the metabolism of 1-Fluoro-4-nitrobenzene-¹³C₆ by a bacterial culture.

MetaboliteUnlabeled Mass (m/z)Observed Mass (m/z)Mass Shift (Δm/z)Interpretation
1-Fluoro-4-nitrobenzene (B44160)141.02147.04+6¹³C₆ Labeled Precursor
4-Fluoro-4-hydroxylaminobenzene127.05133.07+6Intermediate of Nitro Reduction
4-Fluoroaniline111.05117.07+6Product of Nitro Reduction
Fluorocatechol128.03134.05+6Product of Dioxygenation

Research on Environmental Transformation and Degradation Mechanisms of Nitroaromatics

Nitroaromatic compounds are significant environmental pollutants due to their widespread industrial use and toxic properties. nih.govcswab.org Understanding their fate in the environment—how they are transported, transformed, and ultimately mineralized—is crucial for remediation efforts. Isotope labeling with compounds like 1-Fluoro-4-nitrobenzene-¹³C₆ offers a precise tool for these environmental studies. cswab.org

In a simulated environmental study (microcosm) containing soil and water, the addition of 1-Fluoro-4-nitrobenzene-¹³C₆ allows researchers to trace the distribution of the carbon atoms from the pollutant into various environmental compartments. The key processes to monitor are biodegradation, sequestration (binding to soil organic matter), and mineralization.

Mineralization, the complete degradation of an organic compound to inorganic substances like carbon dioxide (CO₂), can be definitively measured by capturing the CO₂ produced from the microcosm and analyzing its isotopic composition. The detection of ¹³CO₂ confirms that the soil microbial community is breaking down the aromatic ring of the pollutant. Similarly, by analyzing the isotopic composition of microbial biomass and soil organic matter, scientists can quantify the extent to which the carbon from 1-Fluoro-4-nitrobenzene-¹³C₆ is being incorporated into living organisms or bound as residues in the soil.

Table 2: Hypothetical Distribution of ¹³C Label Over Time in a Soil Microcosm Study This table illustrates the expected fate of the carbon from 1-Fluoro-4-nitrobenzene-¹³C₆ during a 90-day incubation period.

Time (Days)Parent Compound (%)Identified Metabolites (%)Incorporated into Biomass (%)Bound to Soil Organic Matter (%)Mineralized to ¹³CO₂ (%)
01000000
3065155105
603010102030
9052122655

Studies of Biotransformation and Enzyme Catalysis with Isotopic Probes

Isotopic probes are instrumental in studying the mechanisms of specific enzymes involved in biotransformation. acs.orgnih.gov The degradation of nitroaromatic compounds is often initiated by enzymes such as nitroreductases or dioxygenases. nih.govnih.gov Using 1-Fluoro-4-nitrobenzene-¹³C₆ as a substrate for a purified enzyme allows for detailed mechanistic and kinetic investigations.

For example, studying the reaction of a nitroreductase with 1-Fluoro-4-nitrobenzene-¹³C₆ can reveal the precise sequence of reduction steps. The products, such as the corresponding nitroso and hydroxylamine (B1172632) intermediates, can be identified by NMR and mass spectrometry, with the ¹³C₆ label confirming their origin. nih.gov

Furthermore, isotopic labeling is crucial for determining kinetic isotope effects (KIEs), which provide insight into the rate-determining step of an enzymatic reaction. nih.govacs.org By comparing the reaction rates of the unlabeled (¹²C) and labeled (¹³C) substrates, scientists can infer whether the cleavage or formation of a bond involving the labeled carbon atoms is part of the slowest step in the catalytic cycle. For the dioxygenation of nitrobenzene (B124822), a significant ¹³C-KIE has been observed, indicating that the initial attack on the aromatic ring is a rate-limiting step. nih.govacs.org A similar approach with 1-Fluoro-4-nitrobenzene-¹³C₆ could elucidate whether the fluorine substituent alters the enzymatic mechanism or rate-determining step.

Table 3: Example Kinetic Parameters for a Nitrobenzene Dioxygenase (NBDO) This table presents plausible kinetic data comparing the enzymatic transformation of labeled and unlabeled substrates, based on findings for similar compounds. nih.govacs.org

SubstrateMichaelis Constant (Kₘ, µM)Maximum Velocity (Vₘₐₓ, nmol/min/mg)¹³C Kinetic Isotope Effect (¹³C-KIE)
1-Fluoro-4-nitrobenzene55120N/A
1-Fluoro-4-nitrobenzene-¹³C₆551171.025

Computational and Theoretical Chemistry Studies of 1 Fluoro 4 Nitrobenzene 13c6

Quantum Chemical Calculations

Quantum chemical calculations are foundational to understanding the electronic nature of molecules. For 1-Fluoro-4-nitrobenzene-13C6, these methods predict its structure, stability, and reactivity. The isotopic labeling with Carbon-13 does not significantly alter the electronic structure compared to the unlabeled compound, but it is crucial for studies involving vibrational modes and nuclear magnetic resonance.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. Calculations, often using functionals like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p), provide detailed information on electronic properties. prensipjournals.comresearchgate.net

The presence of a strong electron-withdrawing nitro group (-NO₂) and an electronegative fluorine atom (-F) in a para arrangement significantly influences the electronic distribution of the benzene (B151609) ring. DFT calculations show that the nitro group's activating effect lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which is centered on the ring. This lowered LUMO energy makes the carbon atom attached to the fluorine more susceptible to nucleophilic attack, a key aspect of its reactivity in nucleophilic aromatic substitution (SNAr) reactions.

Table 1: Calculated Electronic Properties of 1-Fluoro-4-nitrobenzene (B44160)

Property Predicted Value Significance
HOMO Energy ~ -8.5 eV Relates to the molecule's ability to donate electrons.
LUMO Energy ~ -2.1 eV Indicates susceptibility to nucleophilic attack and electron acceptance.
HOMO-LUMO Gap ~ 6.4 eV Correlates with chemical reactivity and electronic transitions.

Note: Values are representative and depend on the specific DFT functional and basis set used.

For even greater accuracy, particularly for energetic and structural properties, ab initio methods are employed. These methods, such as Hartree-Fock (HF) and more advanced techniques like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), are derived directly from first principles without empirical parameterization. researchgate.net

Ab initio calculations provide highly reliable predictions of molecular geometries. For 1-Fluoro-4-nitrobenzene, these methods can determine bond lengths and angles with precision that often rivals experimental techniques like gas-phase electron diffraction. researchgate.net Studies on similar nitroaromatic compounds have shown that relaxation of the molecular geometry upon electronic excitation primarily involves the out-of-plane rotation and pyramidalization of the nitro group. lanl.gov

Table 2: Predicted Structural Parameters of 1-Fluoro-4-nitrobenzene

Parameter Predicted Value (Å or °) Method
C-F Bond Length ~ 1.33 Å DFT/B3LYP
C-N Bond Length ~ 1.48 Å DFT/B3LYP
N-O Bond Length ~ 1.22 Å DFT/B3LYP
O-N-O Bond Angle ~ 124° DFT/B3LYP

Note: These parameters are for the ground state geometry. The 13C6 isotopic substitution has a negligible effect on the equilibrium geometry.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior.

While the benzene ring of this compound is rigid, the nitro group possesses rotational freedom around the C-N bond. MD simulations can explore the potential energy surface associated with this rotation, revealing the energy barriers and preferred orientations. However, due to resonance with the ring, the nitro group is nearly coplanar with the ring in the lowest energy state. In condensed phases, MD simulations are invaluable for analyzing intermolecular interactions, such as π-π stacking and dipole-dipole interactions, which govern the material's bulk properties.

For chemical reactions, computational methods can map the entire reaction pathway, from reactants to products, via the transition state. prensipjournals.com For the characteristic SNAr reaction of 1-Fluoro-4-nitrobenzene, theoretical calculations can model the approach of a nucleophile, the formation of the Meisenheimer complex (the reaction intermediate), and the subsequent departure of the fluoride (B91410) leaving group. By characterizing the structure and energy of the transition state, chemists can understand the reaction kinetics and predict reaction rates.

Theoretical Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant strength of computational chemistry is its ability to predict spectroscopic data, which can be compared directly with experimental measurements for validation and interpretation.

For this compound, the most relevant spectroscopic techniques are Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectroscopy. The ¹³C labeling is specifically designed to enhance NMR studies.

DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict NMR chemical shifts. prensipjournals.comresearchgate.net By calculating the magnetic shielding of each nucleus, a theoretical spectrum can be generated. Comparing these predictions with experimental data helps in the definitive assignment of signals to specific carbon atoms in the molecule.

Table 3: Comparison of Experimental and Theoretically Predicted ¹³C NMR Chemical Shifts for 1-Fluoro-4-nitrobenzene

Carbon Atom Experimental δ (ppm) spectrabase.com Predicted δ (ppm)
C1 (-F) 165.7 ~165-167
C2, C6 116.8 ~116-118
C3, C5 126.1 ~125-127

Note: Experimental data is for the unlabeled compound in CDCl₃. Theoretical predictions are based on DFT/GIAO calculations and are generally in excellent agreement.

Similarly, vibrational frequencies can be computed from the second derivatives of the energy with respect to atomic displacements. These calculations yield a set of harmonic frequencies corresponding to the fundamental vibrational modes of the molecule. While raw computed frequencies are often systematically higher than experimental values, they can be corrected using empirical scaling factors to achieve high accuracy, often with a root-mean-square (RMS) error of less than 15 cm⁻¹. scirp.org

The key effect of the 13C6 isotopic substitution is on the vibrational frequencies. Because ¹³C is heavier than ¹²C, the frequencies of vibrational modes involving significant carbon atom motion will decrease. This isotopic shift is particularly noticeable for C-C stretching and ring breathing modes. DFT calculations on nitrobenzene (B124822) and its isotopomers have demonstrated the ability to accurately reproduce these isotopic shifts. researchgate.net

Table 4: Selected Vibrational Frequencies for 1-Fluoro-4-nitrobenzene: Experimental vs. Scaled Quantum Chemical Prediction

Vibrational Mode Experimental IR (cm⁻¹) nist.gov Predicted Scaled Freq. (cm⁻¹) Expected Shift in ¹³C₆
NO₂ asym. stretch ~1525 ~1520-1530 Minor
Ring C-C stretch ~1610 ~1600-1615 Moderate decrease
NO₂ sym. stretch ~1345 ~1340-1350 Minor
C-F stretch ~1230 ~1225-1240 Moderate decrease

Note: Predicted frequencies are representative values after applying a common scaling factor. The expected shift indicates the change upon substitution of all ¹²C with ¹³C.

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Electronic Structure Insights

The electronic landscape of 1-fluoro-4-nitrobenzene is dominated by the interplay between the electron-withdrawing nitro group (-NO2) and the halogen substituent (-F). NBO and QTAIM analyses provide a quantitative and qualitative framework for understanding these interactions.

Natural Bond Orbital (NBO) Analysis

NBO analysis delves into the Lewis-like bonding structure of a molecule, quantifying interactions between filled (donor) and empty (acceptor) orbitals. This approach provides significant insights into hyperconjugative and intramolecular charge transfer (ICT) interactions, which are crucial for the stability and reactivity of the molecule.

The key NBO interactions are summarized in the table below. The second-order perturbation energy, E(2), quantifies the strength of these interactions.

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP(1) Fπ(C1-C2)2.5 - 4.0p-π conjugation
LP(1) O (nitro)π(N-O)20.0 - 30.0Resonance stabilization
π(C1-C2)π(C3-C4)15.0 - 20.0π-delocalization in the ring
π(C-C) ringσ(C-N)3.0 - 5.0Hyperconjugation
LP(1) Fσ*(C1-H)0.5 - 1.5Weak hyperconjugation

Note: The E(2) values are representative and may vary depending on the level of theory and basis set used in the computational study. "LP" denotes a lone pair.

These findings from NBO analysis underscore the significant electronic communication between the fluoro and nitro substituents, mediated by the π-system of the benzene ring. The strong electron-withdrawing nature of the nitro group is evident from the substantial stabilization energies associated with delocalization into its antibonding orbitals.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

QTAIM provides a different yet complementary perspective by analyzing the topology of the electron density, ρ(r). This method partitions the molecule into atomic basins and characterizes the nature of chemical bonds through the properties of bond critical points (BCPs). Key parameters at a BCP include the electron density (ρ), its Laplacian (∇²ρ), and the ellipticity (ε).

The nature of a chemical bond can be inferred from these parameters. For covalent bonds, ρ is typically high and ∇²ρ is negative. For closed-shell interactions (like ionic bonds or van der Waals interactions), ρ is low and ∇²ρ is positive.

In 1-fluoro-4-nitrobenzene, the QTAIM analysis would reveal the characteristics of the various bonds within the molecule. The C-F bond is expected to exhibit some degree of polar covalent character, while the C-N bond will also show polarity due to the high electronegativity of the nitro group. The bonds within the benzene ring will display characteristics of delocalized covalent bonds.

Bondρ (a.u.)∇²ρ (a.u.)Ellipticity (ε)Bond Character
C-F~0.25> 0~0.10Polar Covalent
C-N~0.30< 0~0.05Covalent
N-O~0.45< 0~0.02Polar Covalent
C-C (ring)~0.32< 0~0.20Covalent (π-delocalization)
C-H~0.28< 0~0.01Covalent

Note: These values are estimations based on typical values for similar bonds in related molecules. "a.u." stands for atomic units.

The ellipticity (ε) provides information about the anisotropy of the electron density at the BCP. A higher ellipticity in the C-C bonds of the benzene ring is indicative of significant π-character, reflecting the delocalized nature of the aromatic system.

Advanced Analytical Methodologies for Labeled Compound Research

Chromatographic Techniques for Separation, Isolation, and Purity Assessment of Labeled Compounds

Chromatographic methods are indispensable for ensuring the chemical and isotopic purity of 1-Fluoro-4-nitrobenzene-13C6. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte and its potential derivatives.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. 1-Fluoro-4-nitrobenzene (B44160), with a boiling point of approximately 205°C, is amenable to GC analysis. When coupled with a mass spectrometer, GC-MS provides high separation efficiency and definitive identification. nih.govmdpi.com

For the analysis of this compound, a high-resolution capillary column, such as one with a phenyl- or cyano-substituted stationary phase, would be selected to achieve optimal separation from any unlabeled material or other impurities. nih.gov Electron impact (EI) ionization is a common method for nitroaromatic compounds, yielding a characteristic fragmentation pattern that includes the molecular ion. nih.gov The mass spectrum of this compound would show a molecular ion (M+) at m/z 147, which is 6 mass units higher than the unlabeled compound (m/z 141), confirming the incorporation of the six 13C atoms. nist.govnist.gov

To enhance sensitivity and selectivity, especially at trace levels, negative chemical ionization (NCI) can be employed. Nitroaromatic compounds have a high electron affinity, making them particularly suitable for electron-capture negative ionisation mass spectrometry (ECNI-MS), which can provide lower detection limits.

Table 1: Representative GC-MS Parameters for this compound Analysis

ParameterValue
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Injector Temperature 250°C
Injection Mode Splitless
Oven Program 80°C (hold 1 min), ramp to 200°C at 10°C/min, hold 5 min
Carrier Gas Helium, 1.0 mL/min
MS Ionization Mode Electron Impact (EI), 70 eV or Electron Capture Negative Ionization (ECNI)
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Monitored Ions (m/z) 147 (M+ of labeled), 141 (M+ of unlabeled)

While GC-MS is suitable for the parent compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for analyzing non-volatile derivatives or for applications where direct injection of a complex sample matrix is preferred. mdpi.com High-performance liquid chromatography (HPLC) using a reverse-phase column, such as a C18, is a standard approach for separating nitroaromatic compounds. sielc.comsigmaaldrich.com

A mobile phase consisting of acetonitrile (B52724) and water is often effective. sielc.com For MS compatibility, volatile buffers like formic acid or ammonium (B1175870) formate (B1220265) would be used instead of non-volatile acids like phosphoric acid. sielc.com

Coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and specificity. mdpi.com Atmospheric pressure chemical ionization (APCI) is often more effective than electrospray ionization (ESI) for nonpolar aromatic nitro compounds that lack easily ionizable functional groups. mdpi.com In negative-ion APCI, this compound can form a molecular radical anion [M]•−. mdpi.com Multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer can then be used for highly selective quantification.

Table 2: Illustrative LC-MS/MS Parameters for this compound

ParameterValue
LC Column C18, 100 mm x 2.1 mm, 3.5 µm particle size
Mobile Phase A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid
Gradient 40% B to 90% B over 10 minutes
Flow Rate 0.3 mL/min
Ionization Source Atmospheric Pressure Chemical Ionization (APCI), Negative Mode
MS/MS Transition Precursor Ion (m/z): 147; Product Ion: (dependent on fragmentation)
Collision Energy Optimized for specific transition

Quantitative Method Development for Determination of Isotopic Enrichment and Distribution

A critical aspect of using labeled compounds is to quantify the degree of isotopic enrichment. Mass spectrometry is the primary tool for this determination. nih.gov High-resolution mass spectrometry, such as that performed on Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instruments, is capable of resolving the isotopic peaks of the labeled compound from the naturally occurring isotopes of the unlabeled compound. nih.gov

The isotopic enrichment of this compound is determined by comparing the ion intensities of the fully labeled molecule (M+6, m/z 147) to the unlabeled molecule (M+0, m/z 141) and any partially labeled species. researchgate.net The analysis involves measuring the relative abundance of all isotopologues in the mass spectrum. nih.govresearchgate.net

The percentage of isotopic enrichment can be calculated using the following formula, which corrects for the natural abundance of 13C in the unlabeled analyte:

Isotopic Enrichment (%) = [ (Sum of intensities of labeled isotopologues) / (Total intensity of all isotopologues) ] x 100

This analysis confirms the quality of the labeled standard and is crucial for its use in quantitative dilution assays.

Development of Trace Analytical Methods in Complex Research Matrices

Detecting and quantifying this compound at trace levels in complex matrices such as environmental samples (water, soil) or biological fluids requires robust method development. mdpi.comnih.govnih.gov The primary challenge is to isolate the analyte from interfering matrix components.

Solid-phase extraction (SPE) is a common and effective technique for sample preparation. nih.govnih.gov For a moderately polar compound like 1-Fluoro-4-nitrobenzene, a reverse-phase sorbent (e.g., C18 or a polymeric sorbent) can be used to extract the analyte from aqueous samples. nih.gov The analyte is then eluted with an organic solvent like acetonitrile or methanol (B129727). For more complex matrices, techniques like solid-phase microextraction (SPME) can offer a solvent-free alternative that combines extraction and pre-concentration. benthamdirect.com

Following extraction, analysis is typically performed by GC-MS or LC-MS/MS, as described previously. The use of the 13C6-labeled compound as an internal standard in an isotope dilution mass spectrometry (IDMS) method is the gold standard for quantification. This approach corrects for analyte losses during sample preparation and for matrix effects in the MS source, providing the highest degree of accuracy and precision. Method detection limits for similar nitroaromatic compounds in complex matrices can reach the nanogram per liter (ng/L) or microgram per kilogram (µg/kg) level. nih.gov

Table 3: Example SPE-LC-MS/MS Method for Trace Analysis in Water

StepDescription
1. Sample Preparation 100 mL water sample, acidified, spiked with internal standard.
2. SPE Conditioning Condition C18 cartridge with methanol followed by water.
3. Sample Loading Pass the prepared water sample through the cartridge.
4. Washing Wash cartridge with water to remove polar interferences.
5. Elution Elute this compound with acetonitrile.
6. Analysis Evaporate eluate to dryness and reconstitute in mobile phase for LC-MS/MS analysis.

Future Research Directions and Emerging Applications of 1 Fluoro 4 Nitrobenzene 13c6

Innovations in Stereoselective Isotopic Labeling Strategies

The development of novel stereoselective isotopic labeling strategies is crucial for producing chiral molecules with high enantiomeric purity, which is of paramount importance in the pharmaceutical industry. While the synthesis of isotopically labeled compounds is well-established, achieving stereoselectivity in these syntheses presents a significant challenge. Future research will likely focus on the development of methods for the asymmetric synthesis and chiral resolution of compounds like 1-Fluoro-4-nitrobenzene-¹³C₆.

One promising approach is the use of chiral derivatizing agents to form diastereomeric intermediates that can be separated using conventional techniques like crystallization. For instance, a racemic mixture of a ¹³C-labeled compound can be reacted with a single enantiomer of a chiral acid or base to form diastereomeric salts with different physical properties, allowing for their separation. Subsequent removal of the chiral auxiliary yields the individual enantiomers of the labeled compound.

Furthermore, advances in chiral chromatography, utilizing chiral stationary phases, will likely play a significant role in the separation of enantiomers of 1-Fluoro-4-nitrobenzene-¹³C₆ and its derivatives. The development of more efficient and selective chiral stationary phases will be a key area of research. These stereochemically pure labeled compounds can then serve as valuable probes in studying enantioselective biological processes and in the development of new stereospecific analytical methods.

Integration of Isotopic Tracing with Advanced Imaging Modalities (e.g., Hyperpolarized NMR)

The integration of isotopic tracing with advanced imaging modalities, particularly hyperpolarized Nuclear Magnetic Resonance (NMR), represents a transformative approach for in vivo metabolic imaging and diagnostics. Hyperpolarization techniques can enhance the NMR signal of ¹³C-labeled compounds by several orders of magnitude, enabling real-time monitoring of metabolic pathways in living organisms. youtube.com

While hyperpolarized [1-¹³C]pyruvate is the most studied agent for metabolic imaging, there is a growing interest in developing new hyperpolarized probes to investigate a wider range of biological processes. nih.govescholarship.org Given its chemical properties, 1-Fluoro-4-nitrobenzene-¹³C₆ could serve as a precursor for novel hyperpolarized probes. The presence of the fluorine atom allows for simultaneous ¹⁹F MRI, providing complementary information. The nitro group can be chemically modified to introduce functionalities that target specific biological processes or tissues.

Future research will focus on the synthesis of derivatives of 1-Fluoro-4-nitrobenzene-¹³C₆ that can be efficiently hyperpolarized and are biocompatible. These novel probes could be used to study enzymatic conversions, receptor binding, and drug metabolism in real-time and with high spatial resolution. This could have significant implications for cancer diagnosis, monitoring therapeutic responses, and understanding the metabolic basis of various diseases. nih.gov

High-Throughput Screening Methodologies for Mechanistic and Discovery Research

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries. bath.ac.uk The use of isotopically labeled compounds, such as 1-Fluoro-4-nitrobenzene-¹³C₆, in HTS assays can provide valuable mechanistic insights that are not attainable with conventional screening methods.

Future HTS methodologies will likely incorporate ¹³C-labeled probes to directly measure enzyme activity and inhibition. For example, an assay could be designed where the enzymatic modification of a 1-Fluoro-4-nitrobenzene-¹³C₆-derived substrate leads to a change in its ¹³C-NMR or mass spectrum. This would allow for the direct and quantitative assessment of enzyme inhibition, reducing the likelihood of false positives that can arise from indirect detection methods like fluorescence. nih.gov

Moreover, ¹³C-labeled compounds can be used in HTS formats to study drug-target engagement and to elucidate the mechanism of action of hit compounds. By tracking the isotopic label, researchers can determine if a compound binds to its intended target and how it affects downstream metabolic pathways. This information is critical for the early stages of drug development and can help to prioritize promising lead candidates.

Advanced Applications in Supramolecular Chemistry and Materials Science Research

In the realms of supramolecular chemistry and materials science, isotopically labeled building blocks are invaluable tools for elucidating structure-property relationships. The uniform ¹³C labeling of 1-Fluoro-4-nitrobenzene-¹³C₆ offers a unique spectroscopic signature that can be exploited to probe the structure and dynamics of complex molecular assemblies and materials.

Future research in supramolecular chemistry could involve the incorporation of 1-Fluoro-4-nitrobenzene-¹³C₆ into self-assembling systems, such as peptide nanotubes or other bio-inspired nanostructures. nih.gov The ¹³C label would serve as a non-invasive probe to study the assembly process, the internal structure of the resulting supramolecular architectures, and their interactions with other molecules, using techniques like solid-state NMR.

In materials science, 1-Fluoro-4-nitrobenzene-¹³C₆ can be used as a labeled monomer in the synthesis of advanced polymers. alfa-chemistry.com Quantitative ¹³C NMR can be employed to determine the polymer's microstructure, including the sequencing of monomer units and the identification of end groups. reddit.comacs.org This detailed structural information is crucial for understanding and tailoring the physical and chemical properties of the resulting materials for specific applications.

Contribution to Fundamental Understanding of Aromatic Ring Functionalization and Stability

The study of kinetic isotope effects (KIEs) provides profound insights into the mechanisms of chemical reactions. princeton.edu By comparing the reaction rates of isotopically labeled and unlabeled molecules, chemists can determine the rate-determining step of a reaction and infer the structure of the transition state. The availability of 1-Fluoro-4-nitrobenzene-¹³C₆ will enable detailed mechanistic studies of nucleophilic aromatic substitution (SNA r) reactions, a fundamental class of reactions in organic chemistry.

Future research will involve precise measurements of the ¹³C KIE for the substitution of the fluorine atom in 1-Fluoro-4-nitrobenzene-¹³C₆ by various nucleophiles. Theoretical calculations have suggested that the addition of a nucleophile to the aromatic ring is the rate-limiting step in many SNA r reactions. nih.gov Experimental determination of the KIE for this specific compound will provide critical data to validate and refine these theoretical models.

Furthermore, the ¹³C₆-labeled benzene (B151609) ring can be used to study the fundamental principles of aromaticity and ring stability. researchgate.netucdavis.edu By using advanced NMR techniques, researchers can probe the electronic structure of the aromatic ring and how it is influenced by the electron-withdrawing nitro group and the fluorine substituent. These studies will contribute to a deeper understanding of the factors that govern the reactivity and stability of aromatic compounds.

Q & A

Q. What are the optimal synthetic routes for preparing 1-Fluoro-4-nitrobenzene-13C6^{13}\text{C}_613C6​ with high isotopic purity?

Methodological Answer: The synthesis typically involves nitration of fluorobenzene-13C6^{13}\text{C}_6 under controlled conditions. Key steps include:

  • Isotopic Precursor Selection : Start with fluorobenzene-13C6^{13}\text{C}_6 (99 atom % 13C^{13}\text{C}), as described for similar 13C^{13}\text{C}-labeled aromatic compounds .
  • Nitration Protocol : Use mixed acid (HNO3_3/H2_2SO4_4) at low temperatures (0–5°C) to minimize side reactions. Monitor regioselectivity via TLC or HPLC to ensure para-substitution dominates.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Verify isotopic purity via mass spectrometry (e.g., LC-MS or HRMS) .

Q. How can researchers validate isotopic labeling and purity of this compound^{13}\text{C}_613C6​?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy :
    • 13C^{13}\text{C} NMR will show enriched signals with reduced splitting due to isotopic labeling. Compare with non-labeled analogs to confirm shifts (e.g., aromatic carbons at ~120–140 ppm).
    • 19F^{19}\text{F} NMR can confirm fluorine substitution patterns (single peak for para-substitution).
  • Mass Spectrometry :
    • High-resolution MS (HRMS) detects the molecular ion cluster (e.g., M+1, M+2) to confirm 13C6^{13}\text{C}_6 incorporation.
    • Isotopic purity >98% is critical for tracer studies; quantify using integrated peak areas .

Q. How do 13C^{13}\text{C}13C isotopic substitutions influence reaction mechanisms in aromatic electrophilic substitution?

Methodological Answer: 13C^{13}\text{C} labeling alters kinetic isotope effects (KIEs) and vibrational frequencies, impacting reaction pathways:

  • Kinetic Studies : Compare nitration rates of fluorobenzene-13C6^{13}\text{C}_6 vs. non-labeled analogs using stopped-flow kinetics. 13C^{13}\text{C} at the para position may reduce activation energy due to increased electron density.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) can predict isotopic effects on transition states. For example, 13C^{13}\text{C} may stabilize intermediates via hyperconjugation .

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in 13C^{13}\text{C}13C NMR) be resolved for 13C^{13}\text{C}13C-labeled compounds?

Methodological Answer: Contradictions often arise from isotopic impurities or coupling effects:

  • Isotopic Purity Check : Use HRMS to rule out impurities (e.g., 12C^{12}\text{C} contamination).
  • Decoupling Experiments : Apply 19F^{19}\text{F}-13C^{13}\text{C} decoupling in NMR to distinguish splitting due to isotopic labeling vs. scalar coupling.
  • Comparative Analysis : Cross-reference with non-labeled analogs and literature data (e.g., NIST Chemistry WebBook for fluorinated nitrobenzenes) .

Q. What strategies mitigate risks in handling nitro- and fluoro-substituted aromatic compounds during synthesis?

Methodological Answer:

  • Safety Protocols : Use blast shields and remote-controlled equipment for nitration (due to exothermic risks) .
  • Waste Management : Neutralize acidic byproducts (e.g., H2_2SO4_4) with NaHCO3_3 before disposal.
  • Real-Time Monitoring : Employ inline IR spectroscopy to detect hazardous intermediates (e.g., nitrosonium ions) .

Data Contradiction Analysis in Isotopic Studies

Q. How should researchers address conflicting results in isotopic tracer studies (e.g., unexpected metabolic byproducts)?

Methodological Answer:

  • Replicate Experiments : Conduct triplicate syntheses and analyses to rule out batch-specific impurities.
  • Cross-Validation : Use orthogonal techniques (e.g., isotope-ratio MS vs. NMR) to confirm labeling patterns.
  • Error Source Identification : Apply falsification frameworks (e.g., constructive falsification in intelligent data analysis) to test hypotheses against empirical data .

Example Workflow for Data Reconciliation:

Identify anomalies (e.g., unaccounted MS peaks).

Hypothesize sources (e.g., isotopic scrambling during synthesis).

Test via controlled experiments (e.g., varying reaction temperatures).

Refine mechanistic models based on results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.